![molecular formula C10H9BrO4 B1588907 Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate CAS No. 36256-45-8](/img/structure/B1588907.png)
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Overview
Description
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (MBAH) is a brominated aromatic ester and a derivative of benzoic acid. It is a colorless, odorless and crystalline solid, with melting point of 120-122°C and boiling point of 243-245°C. MBAH is a versatile compound that can be used in a variety of applications, including pharmaceuticals, agrochemicals, and industrial products. It is also used as a starting material for the synthesis of other compounds.
Scientific Research Applications
1. Synthesis of New Chemical Entities
Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a derivative closely related to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, has been designed for the treatment of hyperproliferative and inflammatory disorders and cancer. An efficient large-scale synthesis process for this compound, starting from commercially available compounds, has been developed, demonstrating its potential in pharmaceutical research (Kucerovy et al., 1997).
2. Crystal Structure Analysis
The crystal structure of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, a compound structurally similar to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, has been analyzed. This study revealed a planar molecular structure with interconnected molecules, indicating potential applications in materials science and molecular engineering (Jiang Ke, Xu Guan-Hong, & L. Fei, 2008).
3. Antimicrobial Properties
Compounds with a bromoacetyl moiety, similar to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, have shown promising antimicrobial properties. For instance, 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole demonstrated significant inhibitory effects against pathogenic yeast and moulds, highlighting its potential as a therapeutic antifungal agent (Farag et al., 2008).
properties
IUPAC Name |
methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPHNSODVHXAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469286 | |
Record name | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |
CAS RN |
36256-45-8 | |
Record name | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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